MuRF1-IN-1
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Overview
Description
MuRF1-IN-1 is a compound that inhibits the activity of muscle-specific RING finger protein-1 (MuRF1), an E3 ubiquitin ligase. MuRF1 plays a crucial role in muscle remodeling and is involved in the degradation of muscle proteins. The inhibition of MuRF1 by this compound has potential therapeutic applications in conditions such as muscle atrophy and cardiac hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MuRF1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
MuRF1-IN-1 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield reduced derivatives with different chemical properties .
Scientific Research Applications
MuRF1-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of E3 ubiquitin ligases and their role in protein degradation.
Biology: Investigated for its effects on muscle cells and its potential to prevent muscle atrophy.
Medicine: Explored as a potential therapeutic agent for conditions such as muscle wasting diseases and cardiac hypertrophy.
Industry: Potential applications in the development of drugs targeting muscle-related disorders.
Mechanism of Action
MuRF1-IN-1 exerts its effects by inhibiting the activity of MuRF1, an E3 ubiquitin ligase. MuRF1 is involved in the ubiquitin-proteasome pathway, which tags proteins for degradation. By inhibiting MuRF1, this compound prevents the degradation of muscle proteins, thereby preserving muscle mass and function. The molecular targets and pathways involved include the interaction of MuRF1 with its substrates and the subsequent inhibition of ubiquitination .
Comparison with Similar Compounds
Similar Compounds
MAFbx/atrogin-1 inhibitors: Similar to MuRF1-IN-1, these compounds inhibit another muscle-specific E3 ubiquitin ligase involved in muscle atrophy.
Proteasome inhibitors: These compounds inhibit the proteasome, a key component of the ubiquitin-proteasome pathway, and have broader applications in cancer and other diseases.
Uniqueness of this compound
This compound is unique in its specific inhibition of MuRF1, making it a valuable tool for studying muscle-specific protein degradation and its role in muscle atrophy and cardiac hypertrophy. Its specificity allows for targeted therapeutic applications with potentially fewer side effects compared to broader proteasome inhibitors .
Properties
IUPAC Name |
2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-12-6-3-2-5-10(12)18(17(21)23)11(9-19)16(20)24-14-8-4-7-13(22)15(14)18/h2-3,5-6H,4,7-8,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTHFLXWLSPJSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CCC4)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.